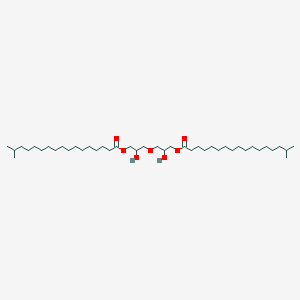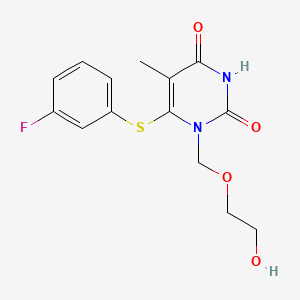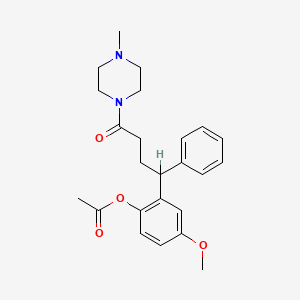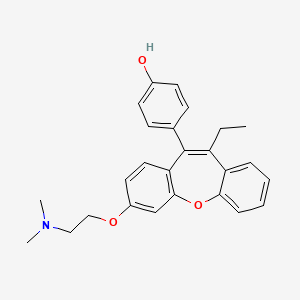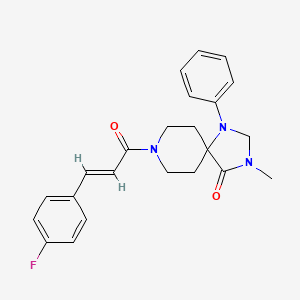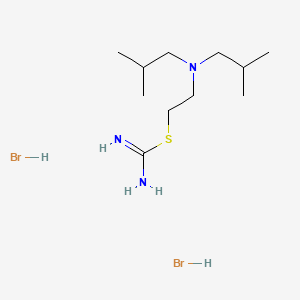
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its ability to inhibit nitric oxide synthase (NOS) and its radioprotective activity against x-rays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide typically involves the reaction of 2-(Diisobutylamino)ethylamine with thiourea in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity of the final product. Quality control measures are implemented to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common due to its stable structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study the inhibition of nitric oxide synthase (NOS) and its effects on biological systems.
Medicine: It has potential therapeutic applications due to its radioprotective properties and ability to inhibit NOS.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide involves the inhibition of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting NOS, the compound can modulate nitric oxide levels and affect various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(2-Aminoethyl)isothiouronium bromide hydrobromide: This compound also inhibits NOS and has similar applications in scientific research.
2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide: Another compound with NOS inhibitory properties and radioprotective activity.
Uniqueness
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide is unique due to its specific structure, which provides distinct chemical and biological properties. Its ability to inhibit NOS and protect against x-rays makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
102612-82-8 |
|---|---|
Formule moléculaire |
C11H27Br2N3S |
Poids moléculaire |
393.23 g/mol |
Nom IUPAC |
2-[bis(2-methylpropyl)amino]ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C11H25N3S.2BrH/c1-9(2)7-14(8-10(3)4)5-6-15-11(12)13;;/h9-10H,5-8H2,1-4H3,(H3,12,13);2*1H |
Clé InChI |
YPHDKLRKLKIJTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CCSC(=N)N)CC(C)C.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


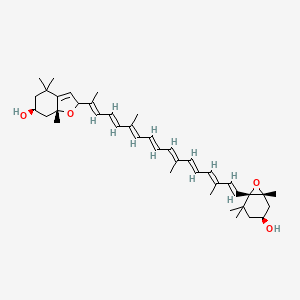
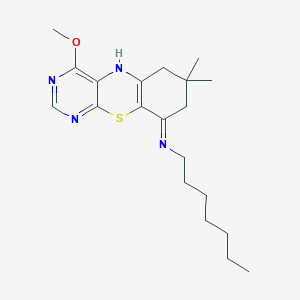
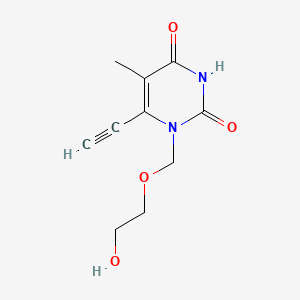
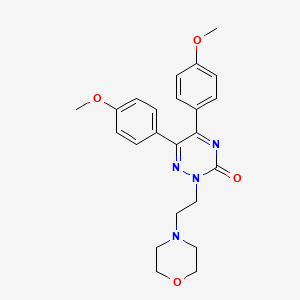
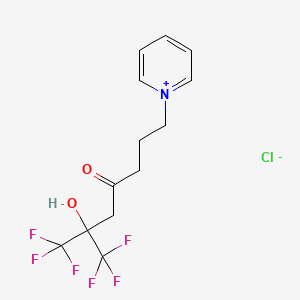
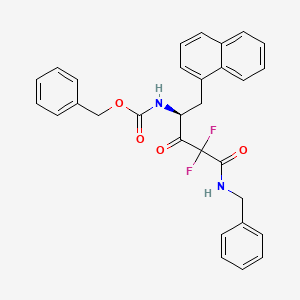
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
